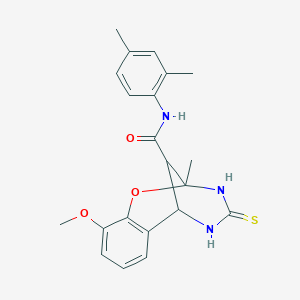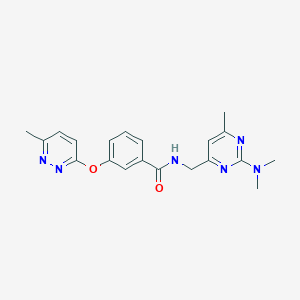
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as "compound X" in scientific literature. This compound is a member of the pyrrolidine class of molecules and has a molecular weight of 359.4 g/mol.
Mécanisme D'action
The mechanism of action of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to have potent anti-inflammatory and anti-tumor properties.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide has several advantages for laboratory experiments. It is a highly potent compound that can be used in small quantities. It is also relatively stable and can be stored for long periods without degradation. However, the synthesis of this compound is challenging, and it can be expensive to produce in large quantities.
Orientations Futures
There are several future directions for research on N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide. One potential direction is to study the potential of this compound as a therapeutic agent for various diseases. Another direction is to study the mechanism of action of this compound in more detail to better understand its effects on the body. Additionally, modifications to the synthesis method of this compound may lead to improved yields and purity.
Méthodes De Synthèse
The synthesis of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide involves several steps. The first step involves the reaction of 4-fluorobenzaldehyde with pyrrolidin-3-one to form 1-(4-fluorophenyl)-2-pyrrolidin-1-yl-ethanone. This intermediate is then reacted with morpholine-4-carboxylic acid to form the final product. The synthesis of this compound is challenging, and several modifications have been proposed to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide has several potential applications in scientific research. It has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential as a tool for studying the function of certain proteins in the body.
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3/c16-11-1-3-13(4-2-11)19-10-12(9-14(19)20)17-15(21)18-5-7-22-8-6-18/h1-4,12H,5-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYUNHQFDWFKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

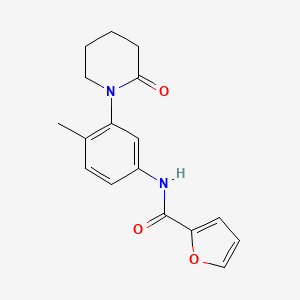


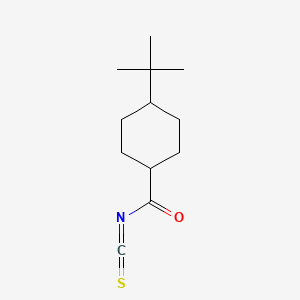
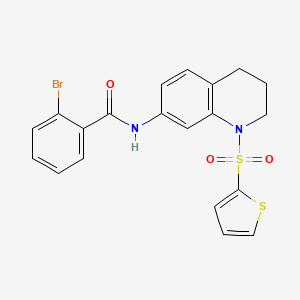

![1-(4-Methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2838026.png)
![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2838027.png)
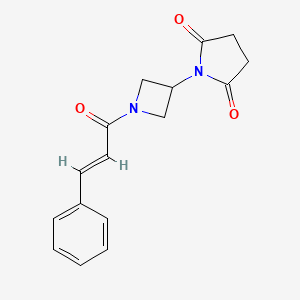
![(E)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2838031.png)

